molecular formula C16H16O2 B1248085 Didehydroconicol

Didehydroconicol

Cat. No. B1248085
M. Wt: 240.3 g/mol
InChI Key: AXYGIQAHRDDHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didehydroconicol is a natural product found in Aplidium with data available.

Scientific Research Applications

1. Biological Activities and Synthesis

  • Meroterpenes Investigation: Didehydroconicol was identified in a study examining meroterpenes from the ascidian Aplidium aff. densum, which explored its biological activities against bacteria and human lymphoblastic cell lines (Simon-Levert et al., 2005).
  • Synthesis Approach: A unified strategy for synthesizing meroterpenes including didehydroconicol has been achieved, highlighting its potential in diverse applications in chemical research (Minuti et al., 2015).

2. Role in Apoptosis and Cell Signaling

  • Apoptosis in Hepatoma Cells: Didehydro derivatives, such as 4,5-didehydro geranylgeranoic acid, have been found to induce apoptosis in human hepatoma-derived cell lines, revealing their potential in cancer research and therapy (Nakamura et al., 1996).
  • Activation of Retinoic Acid Receptor: Similarly, studies have shown that didehydro derivatives can up-regulate retinoic acid receptor gene expression in certain cell lines, indicating a significant role in gene expression and signaling pathways (Araki et al., 1995).

3. Antiviral and Anti-biofilm Properties

  • Antiviral Activity: Research on nucleoside analogs, such as 2,3-didehydro-2,3-dideoxythymidine, demonstrates the role of didehydro derivatives in developing antiviral agents, particularly against HIV (Sard, 1994).
  • Anti-biofilm Activity: The didehydro derivative 14-deoxy-11,12-didehydroandrographolide has shown potential in inhibiting biofilm production by Pseudomonas aeruginosa, suggesting applications in combatting bacterial infections and biofilm-associated diseases (Majumdar et al., 2019).

properties

Product Name

Didehydroconicol

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

6,6,9-trimethylbenzo[c]chromen-2-ol

InChI

InChI=1S/C16H16O2/c1-10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-16(14,2)3/h4-9,17H,1-3H3

InChI Key

AXYGIQAHRDDHJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(OC3=C2C=C(C=C3)O)(C)C

synonyms

didehydroconicol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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